(3-(Cyclopropylmethoxy)pyrrolidin-1-yl)(tetrahydrofuran-2-yl)methanone
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Overview
Description
(3-(Cyclopropylmethoxy)pyrrolidin-1-yl)(tetrahydrofuran-2-yl)methanone: is a synthetic organic compound that features a unique combination of a cyclopropylmethoxy group, a pyrrolidine ring, and a tetrahydrofuran moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-(Cyclopropylmethoxy)pyrrolidin-1-yl)(tetrahydrofuran-2-yl)methanone typically involves multiple steps:
Formation of the Cyclopropylmethoxy Group: This can be achieved through the reaction of cyclopropylmethanol with an appropriate halogenating agent, such as thionyl chloride, to form cyclopropylmethyl chloride.
Pyrrolidine Ring Formation: The pyrrolidine ring can be synthesized via the reaction of a suitable amine with a dihaloalkane under basic conditions.
Tetrahydrofuran Ring Formation: Tetrahydrofuran can be synthesized through the acid-catalyzed cyclization of 1,4-butanediol.
Coupling Reactions: The final step involves coupling the cyclopropylmethoxy group, the pyrrolidine ring, and the tetrahydrofuran moiety using a suitable coupling reagent, such as N,N’-dicyclohexylcarbodiimide (DCC), under anhydrous conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropylmethoxy group, using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed on the carbonyl group using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrrolidine ring, where nucleophiles such as amines or thiols can replace the existing substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydride.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted pyrrolidines.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.
Materials Science: It can be incorporated into polymer matrices to improve mechanical properties and thermal stability.
Biology and Medicine:
Drug Development: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Biological Probes: It can be used as a probe to study biological pathways and interactions due to its ability to bind to specific molecular targets.
Industry:
Coatings and Adhesives: The compound can be used in the formulation of advanced coatings and adhesives, providing enhanced durability and performance.
Mechanism of Action
The mechanism of action of (3-(Cyclopropylmethoxy)pyrrolidin-1-yl)(tetrahydrofuran-2-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropylmethoxy group can enhance binding affinity through hydrophobic interactions, while the pyrrolidine and tetrahydrofuran rings provide structural rigidity and specificity. The compound may inhibit or activate biological pathways by modulating the activity of its target molecules.
Comparison with Similar Compounds
- (3-(Cyclopropylmethoxy)pyrrolidin-1-yl)(tetrahydrofuran-2-yl)methanol
- (3-(Cyclopropylmethoxy)pyrrolidin-1-yl)(tetrahydrofuran-2-yl)amine
- (3-(Cyclopropylmethoxy)pyrrolidin-1-yl)(tetrahydrofuran-2-yl)carboxylic acid
Uniqueness:
- Structural Features: The combination of the cyclopropylmethoxy group, pyrrolidine ring, and tetrahydrofuran moiety is unique, providing distinct chemical and physical properties.
- Reactivity: The compound’s reactivity profile is distinct due to the presence of multiple functional groups, allowing for diverse chemical transformations.
- Applications: Its potential applications in drug development, materials science, and industrial formulations set it apart from similar compounds.
Properties
IUPAC Name |
[3-(cyclopropylmethoxy)pyrrolidin-1-yl]-(oxolan-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO3/c15-13(12-2-1-7-16-12)14-6-5-11(8-14)17-9-10-3-4-10/h10-12H,1-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQXPGCPPUULIOQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C(=O)N2CCC(C2)OCC3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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